N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide
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Overview
Description
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide can be achieved through a multi-component reaction. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction typically involves the fusion of 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers high yields (90-97%) and is environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of robust and sustainable catalysts like vanadium oxide on fluorapatite ensures high efficiency and reusability, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a component in field-effect transistors.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These compounds have a similar structure and are also studied for their medicinal properties.
Uniqueness
N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the thiadiazolo[3,2-a]pyrimidine core with the chlorobenzamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15ClN4O2S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-(2-butan-2-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-9(2)14-20-21-15(23)12(8-18-16(21)24-14)19-13(22)10-6-4-5-7-11(10)17/h4-9H,3H2,1-2H3,(H,19,22) |
InChI Key |
VLPDMSXNHJFKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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